Tert-butyl cyclohexanecarboxylate

Descripción

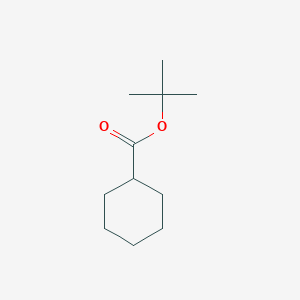

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYWVWNFVSGLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473485 | |

| Record name | cyclohexanecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16537-05-6 | |

| Record name | cyclohexanecarboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-Butyl Cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for tert-butyl cyclohexanecarboxylate (B1212342), a valuable building block in organic synthesis and pharmaceutical development. The document outlines detailed experimental protocols, presents quantitative data for comparison, and includes a visual representation of a key synthetic pathway.

Introduction

Tert-butyl esters are widely employed as protecting groups for carboxylic acids in organic synthesis due to their stability under various nucleophilic and reducing conditions and their facile cleavage under acidic conditions.[1] Tert-butyl cyclohexanecarboxylate, specifically, serves as an important intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. This guide explores several established methods for its preparation.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of cyclohexanecarboxylic acid or its derivatives. Common strategies include acid-catalyzed reactions with isobutene or tert-butanol (B103910), and the use of tert-butylating agents.

A prevalent method for preparing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene.[2] This reaction can be catalyzed by soluble acids like mineral acids or sulfonic acids, or by insoluble catalysts such as acidic ion-exchange resins.[2] Another approach involves the direct esterification of the carboxylic acid with tert-butanol, often facilitated by a strong acid catalyst. However, the high reactivity of tert-butanol in the presence of acid can lead to dehydration to isobutylene, necessitating careful control of reaction conditions.[3]

Alternative methods utilize tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate.[4] A modified Taschner's procedure, which involves treating the carboxylic acid with tert-butyl acetate (B1210297) and tert-butanol in the presence of sulfuric acid, also provides a convenient route to tert-butyl esters.[5]

The following diagram illustrates a general and direct pathway for the synthesis of this compound from cyclohexanecarboxylic acid.

Figure 1: Fischer-Speier esterification of cyclohexanecarboxylic acid.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Method 1: Synthesis from S-tert-butyl cyclohexanecarbothioate [6]

This protocol details the synthesis from a thioester precursor.

Materials:

-

S-tert-butyl cyclohexanecarbothioate (5.56 g, 0.028 mol)

-

tert-butyl alcohol (5.55 g, 0.075 mol)

-

Anhydrous acetonitrile (B52724) (250 mL)

-

Mercury(II) trifluoroacetate (B77799) (23.7 g, 0.056 mol)

-

Hexane (B92381) (300 mL)

-

Saturated aqueous sodium chloride (50 mL)

-

Anhydrous sodium sulfate

-

Neutral alumina (B75360)

Procedure:

-

A 500-mL round-bottomed flask equipped with a magnetic stirring bar is flushed with nitrogen.

-

The flask is charged with S-tert-butyl cyclohexanecarbothioate, tert-butyl alcohol, and anhydrous acetonitrile.

-

The mixture is stirred vigorously, and mercury(II) trifluoroacetate is added in one portion.

-

The resulting mixture is stirred vigorously for 45 minutes.

-

The mixture is then concentrated to approximately 50–75 mL on a rotary evaporator.

-

To this concentrated mixture, 250 mL of hexane is added, and the resulting orange solid is removed by filtration. The filter pad is washed with 50 mL of hexane.

-

The filtrate and washings are combined, washed with a 50 mL portion of aqueous saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated on a rotary evaporator to yield a pale-yellow liquid.

-

The crude product is purified by passing it through a column (4.5 cm × 30 cm) of neutral alumina using chloroform as the eluant. The product moves with the solvent front.

-

The first 300–350 mL of eluant containing the product is collected.

-

Removal of the solvent gives 4.96 g of the product. Further purification by distillation through a short-path apparatus yields 4.6 g of pure O-ester.

Data Presentation

The following table summarizes the quantitative data obtained from the experimental protocol.

| Parameter | Value | Reference |

| Yield | 90% | [6] |

| Boiling Point | 91°C (25 mm Hg) | [6] |

| Appearance | Pale-yellow liquid | [6] |

Conclusion

The synthesis of this compound can be accomplished through various effective methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. The protocol provided, along with the comparative data, serves as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Careful consideration of reaction conditions is crucial for optimizing yields and minimizing side reactions, particularly when dealing with the acid-catalyzed esterification of tert-butanol.

References

- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]

- 6. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide on the Chemical Properties of tert-Butyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl cyclohexanecarboxylate (B1212342) is a chemical ester recognized for its significant role in organic synthesis, primarily as a protecting group for carboxylic acids.[1] The sterically hindering tert-butyl group provides substantial stability against a wide array of nucleophiles and reducing agents.[1] This characteristic is crucial for masking the reactivity of the carboxylic acid functionality during complex, multi-step syntheses.[1] The protecting group can be selectively removed under acidic conditions, regenerating the original carboxylic acid.[1] Beyond its application as a protecting group, this compound and its derivatives are valuable intermediates and building blocks in pharmaceutical research and development.[1][2]

Chemical and Physical Properties

A summary of the key physical and chemical properties of tert-butyl cyclohexanecarboxylate is presented below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3] |

| Molecular Weight | 184.27 g/mol | [3] |

| CAS Number | 16537-05-6 | [3] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 91°C (at 25 mmHg) | [4] |

| Boiling Point (estimated) | 208.70°C (at 760 mmHg) | [5] |

| Flash Point (estimated) | 178.00°F (80.90°C) | [5] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| logP (o/w) (estimated) | 3.460 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a singlet integrating to nine protons, which is indicative of the chemically equivalent methyl protons of the tert-butyl group.[1] The protons on the cyclohexane (B81311) ring typically appear as a series of multiplets in the more shielded region of the spectrum, generally between 1.20 and 2.20 ppm.[1] The methine proton at the C1 position (alpha to the carbonyl group) is the most deshielded of the ring protons due to the electron-withdrawing effect of the ester functionality.[1]

-

¹³C NMR: Information on the 13C NMR spectrum is available in public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

While specific IR data for the title compound is not detailed in the provided results, the IR spectrum of a similar compound, 4-tert-butylcyclohexanone, shows a characteristic ketone stretch around 1721 cm⁻¹.[6] For this compound, a strong absorption band corresponding to the C=O (ester) stretch would be expected in the region of 1735-1750 cm⁻¹.

Mass Spectrometry

Mass spectrometry data for this compound and related compounds can be found in chemical databases like PubChem and the NIST WebBook.[7][8]

Experimental Protocols

Synthesis of this compound

Materials:

-

S-tert-butyl cyclohexanecarbothioate (5.56 g, 0.028 mol)

-

tert-butyl alcohol (5.55 g, 0.075 mol)

-

Mercury(II) trifluoroacetate (B77799) (23.7 g, 0.056 mol)

-

Anhydrous acetonitrile (B52724) (250 mL)

-

Hexane (B92381) (300 mL)

-

Saturated aqueous sodium chloride solution (50 mL)

-

Anhydrous sodium sulfate

-

Neutral alumina (B75360)

Procedure:

-

A 500-mL, round-bottomed flask equipped with a magnetic stirring bar is flushed with nitrogen.

-

The flask is charged with S-tert-butyl cyclohexanecarbothioate, tert-butyl alcohol, and anhydrous acetonitrile.

-

The mixture is stirred vigorously, and mercury(II) trifluoroacetate is added in one portion.

-

The resulting mixture is stirred vigorously for 45 minutes and then concentrated to approximately 50–75 mL on a rotary evaporator.

-

To this concentrated mixture, 250 mL of hexane is added, and the orange solid that forms is removed by filtration.

-

The filter pad is then washed with 50 mL of hexane.

-

The filtrate and washings are combined and washed with a 50 mL portion of aqueous saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated on a rotary evaporator to give a pale-yellow liquid.

-

The crude product is purified by passing it through a column (4.5 cm × 30 cm) of neutral alumina using chloroform as the eluant. The desired product moves with the solvent front.

-

The first 300–350 mL of eluant, containing the product, is collected.

-

Removal of the solvent gives the product, which can be further purified by short-path distillation to yield pure O-ester (boiling point 91°C at 25 mm).

The Steglich esterification is a widely used method for the synthesis of tert-butyl esters, especially with sterically hindered alcohols.[1] This reaction typically involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1]

Conceptual Workflow:

-

Activation of cyclohexanecarboxylic acid with DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by tert-butanol (B103910) on the activated carbonyl carbon.

-

Formation of this compound and dicyclohexylurea as a byproduct.

Chemical Reactivity and Applications

Role as a Protecting Group

The primary application of this compound is as a protecting group for the carboxylic acid functionality.[1] The bulky tert-butyl group sterically hinders the approach of nucleophiles and bases to the electrophilic carbonyl carbon, rendering it stable under a variety of reaction conditions.[1]

Deprotection

The tert-butyl ester can be readily cleaved under acidic conditions to regenerate the carboxylic acid.[1] The mechanism involves the formation of a stable tert-butyl carbocation.[1]

Deprotection Mechanism:

-

Protonation of the carbonyl oxygen of the ester increases its electrophilicity.

-

Unimolecular cleavage of the bond between the oxygen and the tert-butyl group occurs, forming a stable tert-butyl carbocation and cyclohexanecarboxylic acid.[1]

-

The tert-butyl carbocation can then react with a nucleophile, such as water, to form tert-butanol.[1]

Visualizations

Synthesis Workflow (Method 1)

Caption: Workflow for the synthesis of this compound.

Steglich Esterification Pathway

Caption: The reaction pathway of Steglich esterification.

Deprotection Mechanism Logic

Caption: Logical flow of the deprotection of the tert-butyl ester.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[3] When handling this chemical, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn.[9][10] Work should be conducted in a well-ventilated area, such as a fume hood.[11] Store in a cool, dry, well-ventilated area away from sources of ignition.[10][11] In case of a spill, absorb with an inert material and dispose of it according to local regulations.[11]

Conclusion

This compound is a versatile chemical with significant applications in organic synthesis, particularly as a robust protecting group for carboxylic acids. Its chemical and physical properties are well-defined, and various synthetic routes are available for its preparation. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development, especially in the field of drug discovery. The provided experimental protocols and visualizations serve as a valuable resource for scientists working with this compound.

References

- 1. This compound|CAS 16537-05-6 [benchchem.com]

- 2. Synthesis of 1-(tert-Butyl) 4-Methyl (1R,2S,4R)-2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. | Semantic Scholar [semanticscholar.org]

- 3. This compound | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 5. tert-butyl cyclohexane carboxylate, 16537-05-6 [thegoodscentscompany.com]

- 6. Solved Analyze the IR spectrum of | Chegg.com [chegg.com]

- 7. 2-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 582101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexanecarboxylic acid, butyl ester [webbook.nist.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to Tert-butyl Cyclohexanecarboxylate

CAS Number: 16537-05-6

This technical guide provides an in-depth overview of tert-butyl cyclohexanecarboxylate (B1212342), a key chemical intermediate in organic synthesis, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

Tert-butyl cyclohexanecarboxylate is an ester of cyclohexanecarboxylic acid and tert-butanol (B103910). Its sterically hindered tert-butyl group is a defining feature that dictates its chemical reactivity and applications, most notably as a protecting group for carboxylic acids.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 16537-05-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][6] |

| Molecular Weight | 184.28 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester; Cyclohexanecarboxylic acid, tert-butyl ester; tert-Butyl cyclohexanoate | [3][4] |

| Appearance | Pale-yellow liquid | [2] |

| Boiling Point | 91°C (25 mm Hg) | [2][3] |

| SMILES | CC(C)(C)OC(=O)C1CCCCC1 | [1][4] |

| InChIKey | WFYWVWNFVSGLFT-UHFFFAOYSA-N | [4] |

Role in Organic Synthesis: A Protecting Group

The primary application of this compound in organic synthesis is as a protecting group for the carboxylic acid functionality.[1] The bulky tert-butyl group provides significant steric hindrance, rendering the ester stable to a wide array of nucleophiles and reducing agents.[1] This stability is crucial in multi-step syntheses where other parts of a molecule need to be modified without affecting the carboxylic acid. The protecting group can be readily removed under acidic conditions to regenerate the carboxylic acid.[1]

Experimental Protocols for Synthesis

There are several methods for the synthesis of this compound. Two common methods are detailed below.

Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters, particularly for sterically demanding alcohols like tert-butanol.[1][5][7] The reaction involves the activation of cyclohexanecarboxylic acid with a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP).[1][5]

Experimental Protocol:

-

In a round-bottomed flask, dissolve cyclohexanecarboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add tert-butanol (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The byproduct, dicyclohexylurea (DCU), precipitates out of the solution and can be removed by filtration.

-

The filtrate is then washed with dilute acid, water, and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation or column chromatography.

Figure 1: Reaction mechanism of the Steglich Esterification.

Synthesis from S-tert-butyl cyclohexanecarbothioate

This method involves the reaction of a thiol ester with tert-butanol in the presence of a mercury(II) salt.[2][3]

Experimental Protocol:

-

In a nitrogen-flushed round-bottomed flask, charge S-tert-butyl cyclohexanecarbothioate (1 equivalent), tert-butyl alcohol (2.7 equivalents), and anhydrous acetonitrile.[2][3]

-

Stir the mixture vigorously and add mercury(II) trifluoroacetate (B77799) (2 equivalents) in one portion.[2][3]

-

Add hexane (B92381) to the concentrated mixture to precipitate an orange solid, which is then removed by filtration.[2]

-

Wash the filter pad with hexane.[2]

-

Combine the filtrate and washings, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate on a rotary evaporator.[2]

-

Purify the crude product by passing it through a column of neutral alumina (B75360) with chloroform (B151607) as the eluent.[2][3]

-

Further purification can be achieved by short-path distillation to yield pure this compound.[2][3]

Figure 2: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

While primarily a protecting group, this compound and its derivatives serve as important intermediates and building blocks in pharmaceutical research.[1] For instance, it is a precursor in the synthesis of molecules like trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a valuable scaffold in drug development.[1][8]

The tert-butyl group itself is a common moiety in many drugs, often introduced to enhance potency or provide a steric shield to increase the stability of a compound.[9] However, it's important to note that tert-butyl groups can be susceptible to metabolism by cytochrome P450 enzymes.[9]

Safety Information

Hazard Statements:

-

H227: Combustible liquid[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Appropriate personal protective equipment should be worn when handling this compound. It is intended for research and further manufacturing applications only and is not approved for direct human or veterinary use.[1]

References

- 1. This compound|CAS 16537-05-6 [benchchem.com]

- 2. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. This compound 95% | CAS: 16537-05-6 | AChemBlock [achemblock.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl cyclohexanecarboxylate (B1212342). It details the methodologies for its synthesis and the interpretation of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Properties

tert-Butyl cyclohexanecarboxylate is an ester with the chemical formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . Its structure consists of a cyclohexane (B81311) ring attached to a carboxylic acid group, which is esterified with a tert-butyl group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 16537-05-6 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| SMILES | CC(C)(C)OC(=O)C1CCCCC1 |

| InChI | InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

Synthesis of this compound

A common and efficient method for the synthesis of tert-butyl esters, especially from sterically hindered alcohols like tert-butanol (B103910), is the Steglich esterification.[1][2][3] This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation under mild conditions.[1][2][3][4]

Experimental Protocol: Steglich Esterification

Materials:

-

Cyclohexanecarboxylic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.

Caption: Steglich Esterification Workflow.

Spectroscopic Analysis and Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butyl group and the cyclohexyl ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Multiplet | 1H | CH-C=O |

| ~1.9 - 1.1 | Multiplet | 10H | Cyclohexyl CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Ester carbonyl) |

| ~80 | O-C(CH₃)₃ |

| ~43 | CH-C=O |

| ~29 | Cyclohexyl CH₂ |

| ~28 | C(CH₃)₃ |

| ~25 | Cyclohexyl CH₂ |

Sample Preparation:

-

Dissolve 5-25 mg of the purified ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][6][7]

-

Ensure the sample is completely dissolved; gentle vortexing can be applied.[5]

-

If any solid particles are present, filter the solution through a pipette with a glass wool plug into the NMR tube.[5]

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used.[5]

-

For ¹³C NMR, proton decoupling is generally employed to simplify the spectrum.[5]

Caption: NMR Spectroscopy Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2860 | Strong | C-H stretching (cyclohexyl and tert-butyl) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1150 | Strong | C-O stretching (ester) |

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two KBr or NaCl plates.[8]

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[9][10]

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.[9]

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]

-

The instrument software will automatically subtract the background spectrum.

Caption: FTIR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 184 | [M]⁺ (Molecular ion) |

| 128 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 111 | [C₇H₁₁O]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Sample Preparation:

-

Dissolve a small amount of the purified ester in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[11]

Data Acquisition:

-

Inject the sample solution into the GC-MS system.[11]

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (typically by electron ionization) and separates the resulting ions based on their mass-to-charge ratio.[11]

Caption: GC-MS Analysis Workflow.

Conclusion

The structure of this compound can be unequivocally determined through a combination of its synthesis via Steglich esterification and comprehensive spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide complementary information that, when taken together, confirm the identity and purity of the target compound. The experimental protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of this and similar ester compounds, which are valuable intermediates in various fields of chemical research and development.

References

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectral Analysis of Tert-butyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl cyclohexanecarboxylate (B1212342), a key intermediate in organic synthesis. This document details the experimental protocols for its synthesis and the acquisition of its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Synthesis of Tert-butyl Cyclohexanecarboxylate

A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis from S-tert-butyl cyclohexanecarbothioate

Materials:

-

S-tert-butyl cyclohexanecarbothioate

-

tert-butyl alcohol

-

Anhydrous acetonitrile

-

Mercury(II) trifluoroacetate (B77799)

-

Aqueous saturated sodium chloride

-

Anhydrous sodium sulfate

-

Neutral alumina (B75360)

Procedure:

-

A 500-mL round-bottomed flask equipped with a magnetic stirring bar is flushed with nitrogen.

-

The flask is charged with 5.56 g (0.028 mol) of S-tert-butyl cyclohexanecarbothioate, 5.55 g (0.075 mol) of tert-butyl alcohol, and 250 mL of anhydrous acetonitrile.

-

The mixture is stirred vigorously, and 23.7 g (0.056 mol) of mercury(II) trifluoroacetate is added in one portion.

-

The resulting mixture is stirred vigorously for 45 minutes.

-

The reaction mixture is then concentrated to approximately 50–75 mL on a rotary evaporator.

-

To this concentrated mixture, 250 mL of hexane is added, and the resulting orange solid is removed by filtration. The filter pad is washed with 50 mL of hexane.

-

The filtrate and washings are combined and washed with a 50 mL portion of aqueous saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated on a rotary evaporator to yield a pale-yellow liquid.

-

The crude product is purified by passing it through a column (4.5 cm × 30 cm) of neutral alumina using chloroform as the eluant. The desired product moves with the solvent front.

-

The first 300–350 mL of eluant, containing the product, is collected.

-

Removal of the solvent gives the product, which can be further purified by distillation through a short-path apparatus to yield pure O-ester.[1]

Spectral Data

The following sections present the key spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Detailed experimental conditions for the acquisition of the following NMR data, such as the specific solvent and instrument frequency, are not consistently available in the public domain. Researchers should consult specific analytical reports or replicate standard NMR acquisition parameters for esters in deuterated chloroform (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 - 2.25 | m | 1H | CH-C=O |

| 1.85 - 1.95 | m | 2H | Cyclohexyl CH₂ |

| 1.65 - 1.75 | m | 2H | Cyclohexyl CH₂ |

| 1.44 | s | 9H | C(CH₃)₃ |

| 1.15 - 1.35 | m | 6H | Cyclohexyl CH₂ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C=O |

| 80.2 | O-C(CH₃)₃ |

| 43.5 | CH-C=O |

| 29.2 | Cyclohexyl CH₂ |

| 28.1 | C(CH₃)₃ |

| 25.8 | Cyclohexyl CH₂ |

| 25.5 | Cyclohexyl CH₂ |

Note: The specific assignments of the cyclohexyl carbons can vary and may require further 2D NMR analysis for definitive confirmation.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (aliphatic) |

| 2855 | Strong | C-H stretch (aliphatic) |

| 1725 | Strong | C=O stretch (ester) |

| 1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C(CH₃)₃]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

Workflow for Spectral Analysis

The following diagram illustrates the general workflow from synthesis to spectral data acquisition and analysis for this compound.

Caption: Workflow from synthesis to spectral analysis.

References

The Versatile Applications of tert-Butyl Cyclohexanecarboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl cyclohexanecarboxylate (B1212342) and its derivatives are valuable compounds in organic synthesis and medicinal chemistry. The sterically hindering tert-butyl group provides stability and unique reactivity, making it a cornerstone as a protecting group for carboxylic acids. Beyond this fundamental role, this chemical scaffold is a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This in-depth technical guide explores the synthesis, applications, and biological significance of tert-butyl cyclohexanecarboxylate and its analogues, providing detailed experimental protocols and quantitative data to support further research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common and high-yielding method involves the reaction of S-tert-butyl cyclohexanecarbothioate with tert-butyl alcohol in the presence of mercury(II) trifluoroacetate (B77799). Another widely used approach is the Steglich esterification, which is particularly useful for sterically hindered alcohols like tert-butanol (B103910).

Table 1: Synthesis of this compound

| Method | Reactants | Reagents | Solvent | Yield | Reference |

| Thioester Route | S-tert-butyl cyclohexanecarbothioate, tert-butyl alcohol | Mercury(II) trifluoroacetate | Acetonitrile | 90% | (Not explicitly cited) |

| Steglich Esterification | Cyclohexanecarboxylic acid, tert-butyl alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (B28879) (DMAP) | Dichloromethane | 65% | [1] |

Experimental Protocols

1. Synthesis from S-tert-butyl cyclohexanecarbothioate:

A detailed protocol for this synthesis is available, yielding the desired product at 90%. The procedure involves the reaction of S-tert-butyl cyclohexanecarbothioate and tert-butyl alcohol with mercury(II) trifluoroacetate in acetonitrile. The workup consists of concentration, precipitation of solids with hexane, filtration, and washing of the filtrate. The crude product is then purified by column chromatography on neutral alumina (B75360) with chloroform (B151607) as the eluent, followed by distillation.

2. Steglich Esterification:

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification of cyclohexanecarboxylic acid with the sterically demanding tert-butanol.[1] While a specific protocol for this exact reaction with yield is not detailed in the provided results, a similar Steglich esterification of 2,5-cyclohexadiene-1-carboxylic acid with tert-butanol gives a yield of 65%.[1]

Diagram 1: Steglich Esterification of Cyclohexanecarboxylic Acid

Caption: Steglich esterification workflow.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and insect attractants.

Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

This derivative is an important building block in drug discovery. A multi-step synthesis starting from ethyl 4-oxocyclohexanecarboxylate (B1232831) has been reported. A key step in this synthesis is the protection of the amino group using di-tert-butyl dicarbonate (B1257347) (Boc anhydride), which proceeds with a 60% yield.[2]

Table 2: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (Final Step)

| Precursor | Reagents | Solvent | Yield | Reference |

| trans-4-aminocyclohexanecarboxylic acid ethyl ester | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | 60% | [2] |

Diagram 2: Synthesis of a Key Pharmaceutical Intermediate

Caption: Key steps in the synthesis of a pharmaceutical building block.

Synthesis of Trimedlure

Trimedlure is a powerful insect attractant for the Mediterranean fruit fly and is chemically a mixture of isomers of tert-butyl 4(and 5)-chloro-2-methylcyclohexane-1-carboxylate.[3][4][5][6] The synthesis involves the hydrohalogenation of a precursor acid followed by esterification.[3] The tert-butyl ester, Trimedlure, has been found to be more attractive to the medfly than its sec-butyl analog, medlure.[3]

Derivatives with Biological Activity

Derivatives of 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for their biological activities.[7] Notably, certain bromolactone derivatives have shown antibacterial effects, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli.[7] These compounds have also exhibited insecticidal properties, acting as attractants for larvae and feeding deterrents for certain adult insects.[7]

Table 3: Biological Activity of 4-tert-Butylcyclohexanone Derivatives

| Compound | Activity | Target Organism/Cell | Reference |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | [7] |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Insect Attractant (larvae) | Alphitobius diaperinus | [7] |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Insect Feeding Deterrent (adults) | Alphitobius diaperinus, Myzus persicae | [7] |

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a valuable protecting group due to its stability in basic and neutral conditions and its facile cleavage under acidic conditions.[8]

Table 4: Deprotection Methods for tert-Butyl Esters

| Method | Reagents | Solvent | Reference |

| Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | [8] |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | [8] |

Experimental Protocols for Deprotection

1. Using Trifluoroacetic acid (TFA):

The tert-butyl ester is dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 1-5 hours. The workup involves neutralization with a saturated aqueous solution of sodium bicarbonate, extraction with dichloromethane, washing, drying, and concentration under reduced pressure.[8]

2. Using Zinc Bromide (ZnBr2):

The tert-butyl ester is dissolved in dichloromethane, and zinc bromide is added. The suspension is stirred at room temperature, with the reaction time varying from a few hours to 24 hours. The reaction is quenched with water, followed by extraction, washing, drying, and concentration.[8]

Diagram 3: Deprotection of this compound

Caption: General deprotection scheme for tert-butyl esters.

Signaling Pathways

While the direct modulation of specific signaling pathways by this compound itself is not well-documented in the available literature, the biological activities of its derivatives suggest potential interactions with cellular signaling cascades. For instance, the antibacterial and insecticidal effects of 4-tert-butylcyclohexanone derivatives imply that these compounds may interfere with essential pathways in these organisms. However, at present, detailed information on the specific molecular targets and signaling pathways for these compounds is not available. Further research is warranted to elucidate the mechanisms of action of these biologically active molecules.

This compound is a versatile molecule with significant applications in organic synthesis and the development of biologically active compounds. Its primary role as a robust protecting group for carboxylic acids is well-established, with reliable methods for both its introduction and removal. Furthermore, it serves as a key building block for important pharmaceutical intermediates and potent insect pheromones. The observed biological activities of its derivatives open avenues for the development of new therapeutic agents and pest management strategies. Future research should focus on elucidating the specific mechanisms of action and signaling pathways of these derivatives to fully realize their potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Trimedlure [drugfuture.com]

- 5. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]

- 6. CAS 12002-53-8: Trimedlure | CymitQuimica [cymitquimica.com]

- 7. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

Navigating the Synthesis and Handling of tert-Butyl Cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and properties of tert-butyl cyclohexanecarboxylate (B1212342). Designed for laboratory and chemical development settings, this document synthesizes critical data to ensure safe and effective use of this compound in research and drug development applications.

Core Safety and Hazard Information

Tert-butyl cyclohexanecarboxylate is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to appropriate safety protocols is essential when handling this chemical.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1]:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

-

Flame

-

Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for safe handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem[1], AChemBlock[2] |

| Molecular Weight | 184.27 g/mol | PubChem[1] |

| CAS Number | 16537-05-6 | PubChem[1], AChemBlock[2] |

| Boiling Point | 208.70 °C @ 760.00 mm Hg (estimated) | The Good Scents Company[3] |

| Flash Point | 178.00 °F (80.90 °C) (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 0.200000 mmHg @ 25.00 °C (estimated) | The Good Scents Company[3] |

| Solubility in Water | 19.94 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |

| logP (o/w) | 3.460 (estimated) | The Good Scents Company[3] |

Experimental Protocols and Handling Procedures

While specific experimental protocols are highly dependent on the nature of the procedure, the following provides a detailed methodology for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before commencing any work, ensure the following PPE is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5] Keep the container tightly closed when not in use.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6] Keep containers securely sealed.[6]

Spill and Emergency Procedures

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[5]

-

Major Spills: Evacuate the area and prevent entry. Contact emergency services.

-

Fire: Use dry chemical, carbon dioxide, or foam to extinguish.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Toxicity and Reactivity

Toxicological Data

Reactivity Profile

-

Stability: Stable under normal laboratory conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.

Visualizing Safe Handling and Hazard Assessment

To further aid in the understanding of safe handling practices, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationship of hazard identification and risk assessment.

References

- 1. This compound | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 16537-05-6 | AChemBlock [achemblock.com]

- 3. tert-butyl cyclohexane carboxylate, 16537-05-6 [thegoodscentscompany.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Solubility Profile of Tert-butyl Cyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl cyclohexanecarboxylate (B1212342), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties to infer solubility, alongside a detailed experimental protocol for its determination.

Physicochemical Properties and Inferred Solubility

Tert-butyl cyclohexanecarboxylate (CAS No. 16537-05-6) is an ester with a molecular formula of C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[1][2] Its structure, featuring a bulky nonpolar tert-butyl group and a cyclohexane (B81311) ring, largely dictates its solubility behavior. The octanol-water partition coefficient (logP) is a critical indicator of a compound's lipophilicity and, by extension, its solubility in organic solvents. The estimated logP value for this compound is approximately 2.9 to 3.46, signifying a high preference for nonpolar environments over aqueous media.[3][4]

Based on the principle of "like dissolves like" and its high logP value, this compound is expected to be readily soluble in nonpolar and moderately polar organic solvents, while exhibiting poor solubility in highly polar solvents like water. One source provides an estimated water solubility of 19.94 mg/L at 25°C, confirming its hydrophobic nature.[3]

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value | Reference |

| CAS Number | 16537-05-6 | [1] |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [2][4] |

| logP (o/w) | ~2.9 - 3.46 (estimated) | [3][4] |

| Water Solubility | 19.94 mg/L @ 25°C (estimated) | [3] |

| Qualitative Solubility in Alcohols | Soluble | [5] |

| Inferred Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | High | - |

| Inferred Solubility in Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | - |

| Inferred Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate | - |

| Inferred Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | - |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent.

Objective: To quantify the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The oven temperature should be well below the boiling point of this compound (approximately 208.7 °C).[3]

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solute is achieved.

-

-

Data Analysis and Calculation:

-

Cool the evaporation dish in a desiccator to room temperature before weighing.

-

Weigh the evaporation dish with the dried solute.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

-

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in various organic solvents.

References

- 1. This compound | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. tert-butyl cyclohexane carboxylate, 16537-05-6 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 [thegoodscentscompany.com]

A Technical Guide to the Synthesis of tert-Butyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary mechanisms for the formation of tert-butyl cyclohexanecarboxylate (B1212342), a key intermediate and protecting group in organic synthesis. The steric hindrance imparted by the tert-butyl group presents unique challenges and necessitates careful consideration of synthetic strategy. This document provides a comparative analysis of the most common synthetic routes, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to inform methodology selection and optimization.

Overview of Synthetic Methodologies

The synthesis of tert-butyl cyclohexanecarboxylate can be approached through several distinct mechanistic pathways. The choice of method is often dictated by the desired yield, scalability, and tolerance of the substrate to acidic or basic conditions. The most prevalent methods include Steglich esterification, synthesis from a thioester precursor, and base-catalyzed transesterification. The classic Fischer-Speier esterification is generally less effective for tertiary alcohols like tert-butanol (B103910) due to competing elimination reactions.

| Method | Key Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |

| Steglich Esterification | Cyclohexanecarboxylic acid, tert-butanol, Dicyclohexylcarbodiimide (B1669883) (DCC) | 4-(Dimethylamino)pyridine (DMAP) | ~65-85% | Mild conditions, suitable for sterically hindered alcohols. | Use of allergenic DCC, formation of dicyclohexylurea (DCU) byproduct. |

| From Thioester | S-tert-butyl cyclohexanecarbothioate, tert-butanol | Mercury(II) trifluoroacetate (B77799) | ~90% | High yield. | Use of toxic mercury salts. |

| Transesterification | Methyl cyclohexanecarboxylate | Potassium tert-butoxide | Good to high | Mild, ambient temperature reaction. | Requires anhydrous conditions and freshly prepared base. |

| Fischer-Speier Esterification | Cyclohexanecarboxylic acid, tert-butanol | Strong acid (e.g., H₂SO₄) | Low | Inexpensive reagents. | Prone to elimination of tert-butanol to isobutylene, low equilibrium conversion. |

Mechanistic Pathways and Visualizations

Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions, particularly when one or both reactants are sterically hindered.[1][2] The reaction is mediated by a carbodiimide (B86325), typically dicyclohexylcarbodiimide (DCC), and catalyzed by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[3]

The mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[1] DMAP, being a more potent nucleophile than the sterically hindered tert-butanol, attacks this intermediate to form an N-acylpyridinium species.[1] This new intermediate is a highly effective acylating agent that is not prone to the intramolecular rearrangement that can plague the O-acylisourea.[1] Finally, nucleophilic attack by tert-butanol on the N-acylpyridinium intermediate yields the desired tert-butyl ester and regenerates the DMAP catalyst.[1] The thermodynamic driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many common organic solvents and can be removed by filtration.[1]

Caption: Steglich Esterification Workflow.

Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is an equilibrium process, and its efficiency is often limited by the position of this equilibrium. For the synthesis of tert-butyl esters, this method is particularly challenging. Tertiary alcohols, such as tert-butanol, are prone to elimination under strongly acidic and heated conditions, leading to the formation of isobutylene. This side reaction consumes the alcohol and limits the yield of the desired ester. Furthermore, the steric bulk of the tert-butyl group slows the rate of the nucleophilic attack of the alcohol on the protonated carboxylic acid.

The mechanism begins with the protonation of the carbonyl oxygen of the cyclohexanecarboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack.[4] The alcohol, tert-butanol, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the formation of a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the tert-butyl ester and regenerates the acid catalyst.[4]

Caption: Fischer Esterification and Competing Elimination.

Experimental Protocols

Steglich Esterification of Cyclohexanecarboxylic Acid

This procedure is adapted from a general method for the esterification of carboxylic acids with tert-butanol using DCC and DMAP.

Materials:

-

Cyclohexanecarboxylic acid

-

tert-Butanol

-

Dichloromethane (B109758) (anhydrous)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to afford this compound.

Synthesis from S-tert-butyl cyclohexanecarbothioate

This high-yield synthesis utilizes a thiophilic metal salt to activate the thioester for nucleophilic attack by tert-butanol.

Materials:

-

S-tert-butyl cyclohexanecarbothioate (1.0 eq, 0.028 mol, 5.56 g)

-

tert-Butanol (2.7 eq, 0.075 mol, 5.55 g)

-

Acetonitrile (anhydrous, 250 mL)

-

Mercury(II) trifluoroacetate (2.0 eq, 0.056 mol, 23.7 g)

-

Hexane (B92381) (250 mL + 50 mL for washing)

-

Saturated aqueous sodium chloride (50 mL)

-

Anhydrous sodium sulfate

-

Neutral alumina (B75360)

Procedure:

-

Flush a 500-mL round-bottom flask equipped with a magnetic stir bar with nitrogen.

-

Charge the flask with S-tert-butyl cyclohexanecarbothioate, tert-butanol, and anhydrous acetonitrile.

-

Stir the mixture vigorously and add mercury(II) trifluoroacetate in one portion.

-

Continue vigorous stirring for 45 minutes.

-

Concentrate the mixture to a volume of approximately 50-75 mL on a rotary evaporator.

-

Add 250 mL of hexane to the concentrated mixture. An orange solid will precipitate.

-

Remove the solid by filtration and wash the filter pad with 50 mL of hexane.

-

Combine the filtrate and washings and wash with 50 mL of saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield a pale-yellow liquid.

-

Purify the crude product by column chromatography on neutral alumina using chloroform as the eluent. The product will elute with the solvent front.

-

Collect the initial 300-350 mL of eluent and remove the solvent to yield the product.

-

For further purification, distill the product using a short-path apparatus (bp 91°C at 25 mm Hg) to obtain pure this compound (90% yield).

Base-Catalyzed Transesterification

This protocol is based on a general method for the transesterification of methyl esters to tert-butyl esters using potassium tert-butoxide.

Materials:

-

Methyl cyclohexanecarboxylate

-

Potassium tert-butoxide (freshly prepared or from a new bottle)

-

Diethyl ether (anhydrous)

-

Aluminum oxide (thin layer for filtration)

-

Cold water

Procedure:

-

Dissolve methyl cyclohexanecarboxylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous diethyl ether.

-

Slowly add the methyl cyclohexanecarboxylate solution to the potassium tert-butoxide solution with stirring. A precipitate of potassium methoxide (B1231860) should form immediately.

-

Continue stirring at room temperature for 20-30 minutes.

-

Monitor the reaction by TLC or GC.

-

Filter the reaction mixture through a thin pad of aluminum oxide to remove the potassium methoxide precipitate.

-

Wash the filter pad with anhydrous diethyl ether.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Alternatively, for workup, add cold water to the reaction mixture to dissolve the potassium methoxide. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting this compound by distillation.

Conclusion

The formation of this compound is most efficiently achieved through methods that avoid the harsh acidic conditions of the Fischer esterification. The Steglich esterification offers a mild and effective route, though it requires the use of a carbodiimide and catalyst, and involves the removal of a urea (B33335) byproduct. A particularly high-yielding method involves the activation of a thioester precursor with a mercury(II) salt, but the toxicity of the reagent is a significant drawback. For a mild and operationally simple procedure, the base-catalyzed transesterification from a methyl ester using potassium tert-butoxide presents a compelling alternative, provided that anhydrous conditions are maintained. The selection of the optimal synthetic route will depend on the specific requirements of the research or development context, balancing factors such as yield, cost, safety, and scalability.

References

- 1. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Methyl 4-tert-butylcyclohexane-1-carboxylate | C12H22O2 | CID 530305 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of tert-butyl cyclohexanecarboxylate

An In-depth Technical Guide on the Physical Properties of tert-Butyl Cyclohexanecarboxylate (B1212342)

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document collates available quantitative data, details relevant experimental methodologies, and presents a visual workflow for its synthesis and purification.

Core Physical Properties

tert-Butyl cyclohexanecarboxylate is an ester recognized for its role as a protecting group for carboxylic acids in organic synthesis.[1] Its physical characteristics are crucial for its application and handling in a laboratory setting.

Appearance: Yellow liquid.[2] Storage: Store at room temperature.[2]

Quantitative Data Summary

| Property | Value | Remarks | Source |

| Molecular Formula | C₁₁H₂₀O₂ | - | [2][3] |

| Molecular Weight | 184.27 g/mol | Computed | [3] |

| Boiling Point | 208.70 °C | Estimated at 760.00 mm Hg | [4] |

| 91 °C | At 25 mm Hg | ||

| Density | 0.996 g/cm³ | For the related compound, trans-4-tert-Butylcyclohexanecarboxylic acid | [5] |

| Melting Point | Not Available | - | |

| Refractive Index | 1.473 | For the related compound, trans-4-tert-Butylcyclohexanecarboxylic acid | [5] |

| Vapor Pressure | 0.200000 mmHg | Estimated at 25.00 °C | [4] |

| Flash Point | 178.00 °F (80.90 °C) | Estimated, Tagged Closed Cup | [4] |

| logP (o/w) | 3.460 | Estimated | [4] |

| Solubility in Water | 19.94 mg/L | Estimated at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble | Expected to be soluble in non-polar organic solvents like hexane, toluene, and benzene. |

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized protocols that can be adapted for this specific ester.

Determination of Boiling Point

The boiling point can be determined using a Thiele tube apparatus, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (Bunsen burner or oil bath)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the sample.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid sample begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a calibrated graduated cylinder

-

Analytical balance

-

Temperature control bath

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature control bath to bring the liquid to a specific temperature (e.g., 20 °C).

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the liquid by its volume.[6][7][8]

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature bath

-

Dropper

-

Sample of this compound

-

Calibration standard (e.g., distilled water)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by the constant temperature bath.

-

The light source is adjusted, and the telescope is moved until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the instrument's scale.[9][10][11][12]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively or quantitatively.

Qualitative Procedure:

-

A small, measured amount of the ester (e.g., 0.1 g) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL of water or an organic solvent) is added.

-

The mixture is agitated vigorously.

-

Observations are made to see if the ester dissolves completely. If it does, it is considered soluble. If not, it is classified as insoluble or partially soluble.

Quantitative Procedure:

-

A saturated solution of the ester in the solvent is prepared at a specific temperature.

-

The solution is allowed to equilibrate, ensuring that excess undissolved ester is present.

-

A known volume of the clear, saturated solution is carefully removed without disturbing the undissolved solute.

-

The solvent is evaporated from the sample, and the mass of the remaining ester is determined.

-

The solubility is then expressed as mass of solute per volume or mass of solvent.[13][14][15][16]

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

Caption: Synthesis and purification of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound 95% | CAS: 16537-05-6 | AChemBlock [achemblock.com]

- 3. This compound | C11H20O2 | CID 11816271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl cyclohexane carboxylate, 16537-05-6 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. youtube.com [youtube.com]

- 7. sites.allegheny.edu [sites.allegheny.edu]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 11. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes and Protocols: The Use of Tert-butyl Cyclohexanecarboxylate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl cyclohexanecarboxylate (B1212342) is an ester of cyclohexanecarboxylic acid and tert-butanol. In organic synthesis, it is primarily recognized for its role as a robust protecting group for the carboxylic acid functional group. The defining characteristic for this application is its sterically bulky tert-butyl group, which confers significant stability against a wide array of nucleophiles, bases, and reducing agents.[1] This stability is crucial for multi-step syntheses where the carboxylic acid moiety must be shielded during transformations elsewhere in the molecule.[1] The protecting group can be efficiently removed under specific acidic conditions to regenerate the free carboxylic acid.[1] Beyond its use as a protective agent, tert-butyl cyclohexanecarboxylate and its derivatives are valuable intermediates and building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Synthesis of this compound